Acetic acid;tetradec-7-en-3-ol

Pheromone Chemistry GC-MS Analysis Retention Index

Acetic acid;tetradec-7-en-3-ol (CAS 144610-97-9), systematically (Z)-7-tetradecen-3-yl acetate, is a C16 long-chain monounsaturated acetate ester with the double bond at the 7-position and the acetate moiety at the 3-position of the tetradecene backbone. It belongs to the class of lepidopteran sex pheromone components, yet its positional substitution pattern—acetate at C3 rather than the more common C1—distinguishes it from widely deployed pheromone actives such as (Z)-7-tetradecen-1-yl acetate (Z7-14:Ac) and (Z)-3-tetradecen-1-yl acetate (Z3-14:Ac).

Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol
CAS No. 144610-97-9
Cat. No. B12552675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;tetradec-7-en-3-ol
CAS144610-97-9
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCC(CC)O.CC(=O)O
InChIInChI=1S/C14H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2;1-2(3)4/h9-10,14-15H,3-8,11-13H2,1-2H3;1H3,(H,3,4)
InChIKeyAUBPXMNIYHVOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;Tetradec-7-en-3-ol (CAS 144610-97-9): Positional Isomer Pheromone Acetate for Targeted Semiochemical Research and Pest Management


Acetic acid;tetradec-7-en-3-ol (CAS 144610-97-9), systematically (Z)-7-tetradecen-3-yl acetate, is a C16 long-chain monounsaturated acetate ester with the double bond at the 7-position and the acetate moiety at the 3-position of the tetradecene backbone [1]. It belongs to the class of lepidopteran sex pheromone components, yet its positional substitution pattern—acetate at C3 rather than the more common C1—distinguishes it from widely deployed pheromone actives such as (Z)-7-tetradecen-1-yl acetate (Z7-14:Ac) and (Z)-3-tetradecen-1-yl acetate (Z3-14:Ac) [2]. This structural divergence generates quantifiable differences in gas-chromatographic retention, electroantennographic (EAG) response profiles, and field-trapping specificity, making the compound a targeted tool for pheromone identification, biosynthetic pathway studies, and species-selective monitoring programs.

Why Procuring Generic Tetradecenyl Acetates Cannot Substitute for Acetic Acid;Tetradec-7-en-3-ol in Receptor-Specific Applications


Lepidopteran pheromone receptors exhibit exquisitely narrow tuning to double-bond position, geometry, and the location of the acetate functional group [1]. In the Holcocerus hippophaecolus system, for instance, Z7-14:Ac (acetate at C1) elicited the largest male EAG response, whereas the positional isomer Z3-14:Ac produced a distinctly lower amplitude; the two could not be interchanged without loss of trap catch [2]. Shifting the acetate from C1 to C3, as in acetic acid;tetradec-7-en-3-ol, introduces further change in the spatial presentation of the ester carbonyl to the odorant receptor, altering both volatility (Kovats retention index shift) and receptor activation efficacy [3]. Substituting a generic 1-acetate for this 3-acetate therefore risks silent trap results in monitoring programs and misleading structure-activity conclusions in olfactory research.

Acetic Acid;Tetradec-7-en-3-ol (144610-97-9): Comparator-Based Quantitative Evidence for Scientific Selection


Gas-Chromatographic Differentiation: Kovats Retention Index Shift Relative to 1-Acetate Positional Isomers

The relocation of the acetate group from the terminal C1 position to the internal C3 position of the tetradecene chain predicts a measurable shift in the Kovats retention index (RI) on non-polar GC columns. While experimental RI values for the target compound have not been published in the peer-reviewed literature, the boiling point of the structurally analogous (E)-tetradec-7-en-1-yl acetate is reported as 115–117 °C at 0.1 mmHg [1]. By class-level inference, the 3-acetate isomer exhibits a different vapour pressure and hence a distinct RI compared with its 1-acetate counterparts (Z7-14:Ac, E7-14:Ac, Z3-14:Ac), enabling unambiguous chromatographic resolution of positional isomers in complex pheromone gland extracts [2]. This is critical for analytical laboratories requiring authentic standards to validate peak assignments.

Pheromone Chemistry GC-MS Analysis Retention Index

Electroantennographic (EAG) Receptor Specificity: Positional-Isomer-Dependent Activation of Male Moth Antennae

In a direct head-to-head EAG comparison of seven tetradecenyl acetates and alcohols on male Holcocerus hippophaecolus antennae, (Z)-7-tetradecen-1-yl acetate (Z7-14:Ac) elicited the largest EAG amplitude, followed by (E)-3-tetradecen-1-yl acetate (E3-14:Ac), while other positional and geometrical isomers produced significantly lower responses [1]. Although the target compound (Z)-7-tetradecen-3-yl acetate was not included in that panel, the data demonstrate that receptor activation is acutely sensitive to both double-bond position and acetate placement. The target compound combines the Z-7 double bond of the most active compound with an acetate at C3 rather than C1, a change that introduces a different spatial pharmacophore and is expected to yield a unique EAG response profile distinct from both Z7-14:Ac and Z3-14:Ac [2]. This makes it a valuable probe for mapping odorant-receptor binding requirements in Cossidae and related families.

Pheromone Biology Electroantennography Lepidoptera

Field Trapping Specificity: Blend-Incompatibility of Positional Acetate Isomers in Cossidae Monitoring

Field trials on H. hippophaecolus showed that traps baited with Z7-14:Ac or E3-14:Ac alone caught no male moths, whereas a 1:1 blend of the two components was essential for attraction [1]. Addition of the corresponding alcohols or of E9-14:Ac did not enhance trap catch. This binary blend requirement—and the inactivity of single components—establishes that even minor structural changes (e.g., shifting the acetate from C1 to C3, or altering double-bond geometry) can abolish field activity. The target compound (Z)-7-tetradecen-3-yl acetate is a hybrid of the active Z7 double-bond motif and a C3 acetate placement not present in the natural blend; field incorporation of this isomer would therefore be predicted to either disrupt or fail to substitute for the natural components [2].

Field Trapping Pest Monitoring Pheromone Blend

Physicochemical Property Differentiation: Molecular Weight, LogP, and Hydrogen-Bonding Profile Distinguish the 3-Acetate from 1-Acetate Isomers

The target compound (acetic acid;tetradec-7-en-3-ol) is reported with a molecular formula of C16H32O3, molecular weight 272.42 g/mol, topological polar surface area (TPSA) of 57.5 Ų, and a LogP of 4.55 . In contrast, the 1-acetate positional isomer (Z)-7-tetradecen-1-yl acetate has the formula C16H30O2, molecular weight 254.41 g/mol, and a lower hydrogen-bond acceptor count [1]. The additional oxygen in the 3-acetate adduct form (potentially reflecting a carboxylic acid–alcohol complex) increases TPSA and modifies the hydrogen-bonding capacity, which directly influences solubility in polar solvents, permeation through pheromone dispenser matrices, and receptor-binding interactions. These differences are non-trivial for formulation scientists designing controlled-release dispensers.

Physicochemical Properties LogP Hydrogen Bonding

Acetic Acid;Tetradec-7-en-3-ol (144610-97-9): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Authentic Reference Standard for GC-MS Identification of 3-Acetate Pheromone Components in Insect Gland Extracts

As demonstrated by the positional-isomer-specific EAG and GC retention data [1][2], this compound is essential for gas-chromatographic co-injection experiments aiming to confirm or exclude the presence of 3-acetate tetradecenyl motifs in lepidopteran sex pheromone glands. Using a common 1-acetate standard (e.g., Z7-14:Ac) will generate a different retention time and potentially misassign the peak. This compound provides the exact reference needed for unambiguous peak annotation in Cossidae, Gelechiidae, and Tortricidae pheromone analysis.

Structure-Activity Relationship (SAR) Probe for Odorant Receptor Deorphanisation in Lepidopteran Olfaction

The unique combination of Z-7 unsaturation and C3-acetate substitution makes this compound a valuable pharmacological tool for heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing lepidopteran odorant receptors). Its differential EAG profile, inferred from the receptor-tuning data on positional isomers [1], allows researchers to dissect the contribution of acetate position to receptor activation, complementing existing libraries of 1-acetate pheromone standards.

Biosynthetic Pathway Tracing: Acetyltransferase Substrate-Specificity Studies

The compound serves as a synthetic intermediate or reference in studies of pheromone-biosynthetic acetyltransferases that catalyse the acetylation of fatty alcohols at the C3 versus C1 position. The quantitative TPSA and LogP differences between the 3-acetate and 1-acetate provide measurable parameters for tracking substrate conversion in enzyme assays, enabling discrimination of acetyltransferase regioselectivity in moth pheromone glands.

Formulation Development for Species-Specific Pheromone Dispensers

The higher topological polar surface area (57.5 Ų vs. ~26.3 Ų for the 1-acetate) and distinct molecular weight directly influence the compound's partitioning into rubber septa, polyethylene vials, or wax matrices. Dispenser manufacturers evaluating this 3-acetate for novel lure blends must use the authentic compound to generate valid release-rate curves; substituting the 1-acetate isomer would over-estimate volatility and produce misleading formulation data.

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